molecular formula C10H11NO5 B11885074 1-(3,5-Dimethoxy-2-nitrophenyl)ethanone CAS No. 102652-89-1

1-(3,5-Dimethoxy-2-nitrophenyl)ethanone

Katalognummer: B11885074
CAS-Nummer: 102652-89-1
Molekulargewicht: 225.20 g/mol
InChI-Schlüssel: AWUSWXTYPLNZLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, along with an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethoxyacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dimethoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Sodium borohydride in ethanol or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 1-(3,5-Dimethoxy-2-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(3,5-Dimethoxy-2-nitrophenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethoxy-2-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethoxy-2-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dimethoxy-2-nitrophenyl)ethanone can be compared with other similar compounds, such as:

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.

    1-(3,4-Dimethoxy-2-nitrophenyl)ethanone: Another isomer with different positions of the methoxy groups.

    1-(3,6-Dimethoxy-2-nitrophenyl)ethanone: Similar compound with methoxy groups at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

102652-89-1

Molekularformel

C10H11NO5

Molekulargewicht

225.20 g/mol

IUPAC-Name

1-(3,5-dimethoxy-2-nitrophenyl)ethanone

InChI

InChI=1S/C10H11NO5/c1-6(12)8-4-7(15-2)5-9(16-3)10(8)11(13)14/h4-5H,1-3H3

InChI-Schlüssel

AWUSWXTYPLNZLP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=CC(=C1)OC)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.